1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate is a hindered amine derivative characterized by a hydroxyl group at position 1, tetramethyl substitution at positions 2, 2, 6, and 6 of the piperidine ring, and a phosphorodiamidate group with isopropyl (propan-2-yl) substituents. This compound exhibits radical scavenging properties due to the stable nitroxide radical formed upon oxidation of the hydroxylamine group. Its phosphorodiamidate moiety enhances hydrolytic stability compared to ester or amide derivatives, making it suitable for applications in polymer stabilization, flame retardancy, and catalytic systems .
Properties
CAS No. |
52886-26-7 |
|---|---|
Molecular Formula |
C15H34N3O3P |
Molecular Weight |
335.42 g/mol |
IUPAC Name |
N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C15H34N3O3P/c1-11(2)16-22(20,17-12(3)4)21-13-9-14(5,6)18(19)15(7,8)10-13/h11-13,19H,9-10H2,1-8H3,(H2,16,17,20) |
InChI Key |
LVJFMXIOQIUSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=O)(NC(C)C)OC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with appropriate phosphorylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method enhances the reaction rate and yield by improving mass transfer and reaction kinetics. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can further optimize the process, resulting in high purity and yield of the final product .
Chemical Reactions Analysis
Structural Analysis of the Target Compound
The compound comprises two functional groups:
-
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl : A sterically hindered piperidinol derivative (see ) with potential antioxidant or stabilizing properties.
-
N,N'-dipropan-2-ylphosphorodiamidate : A phosphoryl diamidate group with isopropyl substituents, analogous to carbodiimides like N,N'-diisopropylcarbodiimide (DIC) .
Phosphorodiamidate Reactivity
Phosphorodiamidates are known for:
Piperidinol Reactivity
The 2,2,6,6-tetramethylpiperidinol moiety may:
-
Form stable nitroxide radicals under oxidative conditions (e.g., Tempol derivatives)
-
Participate in coordination chemistry with transition metals
Hydrolysis Reactions
Phosphorylation Reactions
Radical-Mediated Stabilization
Research Gaps and Limitations
-
No experimental data exists for this specific compound in the analyzed sources [1–6].
-
Predictions are extrapolated from structurally related systems.
-
Synthesis protocols or spectroscopic characterization are unavailable in accessible literature.
Recommended Experimental Approaches
-
Hydrolysis Kinetics : Monitor pH-dependent degradation via HPLC or -NMR.
-
Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity.
-
Thermogravimetric Analysis (TGA) : Assess thermal stability under inert/oxidizing atmospheres.
Scientific Research Applications
N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogues and their comparative properties:
Key Comparative Findings
Radical Scavenging Efficiency :
- The target compound’s phosphorodiamidate group provides superior hydrolytic resistance compared to ester-linked analogues like bis(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)sebacate .
- PFN-5H’s nitrobenzoxadiazolyl group enables fluorescence-based radical detection, a feature absent in the target compound .
Polymer Stabilization: Bis(1-propyloxy-2,2,6,6-tetramethylpiperidin-4-yl)-diazene demonstrates exceptional flame-retardant durability in polypropylene, whereas the target compound’s phosphorodiamidate group may offer broader compatibility with polar polymers .
Bioactivity and Interference :
- CAT1-H and similar ammonium derivatives show interference in oxidative assays due to interactions with metal ions, a limitation mitigated in the target compound by its neutral phosphorodiamidate group .
Synthetic Accessibility :
- The synthesis of the target compound involves phosphorylation of the hydroxylamine precursor, contrasting with the reductive amination or esterification routes used for analogues like PFN-5H or sebacate derivatives .
Biological Activity
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with hydroxyl and phosphorodiamidate functionalities. Its chemical formula is , and it is categorized as a small organic molecule. The presence of the piperidine structure contributes to its biological interactions.
Mechanisms of Biological Activity
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate exhibits several mechanisms that underlie its biological activity:
- Radical Scavenging : The compound has been shown to act as a radical scavenger, similar to other piperidine derivatives like TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy). Studies indicate that it can stabilize free radicals, which is crucial for its antioxidant properties .
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit certain enzymes involved in oxidative stress pathways. For instance, it has been associated with the modulation of glutathione levels in cells, which plays a significant role in redox homeostasis .
- Cellular Uptake : The compound's structure allows for effective cellular uptake through passive diffusion and possibly through transport proteins such as P-glycoprotein. This property enhances its bioavailability and therapeutic efficacy .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of this compound:
- Antioxidant Properties : A study demonstrated that 1-hydroxy derivatives can significantly reduce oxidative stress markers in vitro. This was particularly evident in models subjected to induced oxidative damage .
- Cytotoxic Effects : Research involving human cancer cell lines indicated that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. Specifically, it was tested against HeLa cells with promising results regarding cell viability and apoptosis induction .
- Mechanistic Insights : Investigations into the compound's mechanism revealed its ability to interact with cellular pathways responsible for apoptosis and cell survival. This interaction suggests potential applications in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
